molecular formula C19H18N4O3 B2954452 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide CAS No. 1203200-22-9

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

Cat. No.: B2954452
CAS No.: 1203200-22-9
M. Wt: 350.378
InChI Key: LVWILVVILZBXRY-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-methoxyphenyl group at position 2. The 4-methoxyphenyl group introduces electron-donating properties, which may enhance metabolic stability or modulate target binding.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13(19(25)21-17-5-3-4-12-20-17)23-18(24)11-10-16(22-23)14-6-8-15(26-2)9-7-14/h3-13H,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWILVVILZBXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=N1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: This step often involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced to the pyridazinone core.

    Formation of the Pyridinyl Propanamide Moiety: This step involves the coupling of the pyridazinone intermediate with a pyridinyl propanamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone and pyridinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. Pyridazinone-Propanamide Hybrids with Aromatic Substitutions

  • Compound 44 (): (E)-2-(Hydroxyimino)-3-(4-methoxyphenyl)-N-(pyridin-2-yl)propanamide Structural Difference: Replaces the pyridazinone ring with a hydroxyimino group. Activity: Exhibits antiproliferative activity against A-375 melanoma cells (CC50 = 2.4 µM) with a selectivity index (SI) of 4.2 compared to Hs27 fibroblasts. The absence of the pyridazinone core may reduce enzymatic stability but enhance cellular uptake .
  • Compound 6h (): 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide Structural Difference: Incorporates a 3-chlorophenylpiperazine substituent instead of 4-methoxyphenyl.

2.2. Pyridazinone Derivatives with Heterocyclic Linkages

  • Compound 20 (): (S)-2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide Structural Difference: Contains dichloro-substituted pyridazinone and a sulfamoylphenyl group. Activity: Acts as a PRMT5 inhibitor, highlighting the pyridazinone’s role in enzyme binding. The dichloro substitution may increase steric hindrance, reducing off-target effects compared to methoxy-substituted analogs .

Propanamide Derivatives with Modified Substituents

  • Compound D315-1296 () : N-(3-ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide
    • Structural Difference : Features a pyrrolidine-sulfonyl group instead of 4-methoxyphenyl.
    • Properties : The sulfonamide group enhances solubility in polar solvents, contrasting with the methoxy group’s moderate hydrophobicity. This modification could optimize pharmacokinetic profiles for CNS targets .
Comparative Data Table
Compound Core Structure Key Substituent Biological Activity/Property Reference
Target Compound Pyridazinone-propanamide 4-Methoxyphenyl N/A (Theoretical binding affinity) -
Compound 44 () Hydroxyimino-propanamide 4-Methoxyphenyl CC50 = 2.4 µM (A-375), SI = 4.2
Compound 6h () Pyridazinone-propanamide 3-Chlorophenylpiperazine IR: 1650 cm⁻¹ (C=O), Lipophilicity ↑
Compound 20 () Pyridazinone-propanamide 4,5-Dichloro PRMT5 inhibition (IC50 = 0.8 nM)
Compound D315-1296 () Pyridazinone-propanamide Pyrrolidine-sulfonyl Enhanced aqueous solubility
Key Observations

Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound may improve metabolic stability compared to chloro-substituted analogs (e.g., 6h), which prioritize lipophilicity .

Pyridazinone vs. Hydroxyimino Core: The pyridazinone moiety in the target compound likely enhances enzymatic stability compared to Compound 44’s hydroxyimino group, which is prone to redox reactions .

Solubility vs. Permeability : Sulfonamide-containing derivatives (e.g., D315-1296) exhibit superior solubility, whereas methoxy or chloro groups balance lipophilicity for membrane penetration .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of pyridazinones and features a complex structure that includes a methoxyphenyl group and a pyridinyl moiety. Its IUPAC name reflects its intricate architecture:

  • IUPAC Name: 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide
  • Molecular Formula: C20H21N3O4
  • Molecular Weight: 365.40 g/mol

The structural formula can be represented as follows:

C20H21N3O4\text{C}_{20}\text{H}_{21}\text{N}_3\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to function through the following mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, particularly those associated with inflammatory responses or cancer cell proliferation.
  • Receptor Modulation: It may act on various receptors, altering their activity and thereby influencing cellular signaling pathways.

Therapeutic Potential

Research indicates several potential therapeutic applications for this compound:

  • Anti-inflammatory Activity: Studies have shown that similar compounds exhibit significant anti-inflammatory effects, suggesting that this compound may also reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties: Preliminary data suggest that it could inhibit tumor growth by interfering with cancer cell metabolism and proliferation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related compounds in various biological assays:

  • In Vitro Studies:
    • A study demonstrated that pyridazinone derivatives exhibited cytotoxic effects against several cancer cell lines, indicating potential for anticancer drug development.
    • Another study showed that these compounds could significantly reduce nitric oxide production in macrophages, underscoring their anti-inflammatory properties.
  • In Vivo Studies:
    • Animal model experiments indicated that similar compounds reduced tumor size in xenograft models, providing evidence for their potential use in cancer therapy.
    • Studies on inflammatory models showed a reduction in edema and leukocyte infiltration upon treatment with related pyridazinone derivatives.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AnticancerInhibited tumor growth
Enzyme inhibitionDecreased enzyme activity

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